molecular formula C14H10Cl2N2O3 B5523296 3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide

3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide

Cat. No.: B5523296
M. Wt: 325.1 g/mol
InChI Key: LVJMPFVGNZJTCG-MUYVAPPVSA-N
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Description

3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C14H10Cl2N2O3 and its molecular weight is 325.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.0068476 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry and Catalysis

Research has shown that compounds related to 3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide play a significant role in coordination chemistry. These compounds have been utilized to explore the coordination chemistry of β-functional phenyl isocyanides, emphasizing the synthesis of carbene complexes with 2,3-dihydrobenzoxazol-2-ylidene ligands. Such complexes are valuable for understanding the π-electron release ability of metal centers, providing insights into catalytic processes and the design of new materials (Tamm & Hahn, 1999).

Antimicrobial and Anticancer Activities

Studies have demonstrated the antimicrobial and anticancer potential of derivatives closely related to this compound. For instance, certain compounds synthesized from similar hydrazides have shown promising anticancer evaluation, particularly against breast cancer cell lines (Salahuddin et al., 2014). Additionally, isoxazole derivatives, prepared through cyclocondensation reactions involving structurally related compounds, exhibited significant antibacterial and antifungal activities, highlighting their potential as lead compounds for developing new antimicrobial agents (Dhaduk & Joshi, 2022).

Antioxidant Properties

Research into the antioxidant properties of compounds bearing structural motifs related to this compound has been conducted. Certain derivatives have been synthesized and evaluated for their antioxidant activity, demonstrating significant free-radical scavenging ability. This suggests potential applications in protecting against oxidative stress-related diseases (Shakir et al., 2014).

Synthesis and Structural Studies

The synthesis and structural characterization of compounds derived from hydrazone compounds similar to this compound have provided valuable insights into their chemical properties. For example, new vanadium(V) complexes based on chlorido-substituted hydrazone compounds have been synthesized and characterized, showing potential antibacterial activities (He et al., 2018).

Properties

IUPAC Name

3,5-dichloro-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-9-7-11(13(19)12(16)8-9)14(20)18-17-5-1-3-10-4-2-6-21-10/h1-8,19H,(H,18,20)/b3-1+,17-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJMPFVGNZJTCG-MUYVAPPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=NNC(=O)C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=N/NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.